molecular formula C13H19N3O4S2 B2595258 1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide CAS No. 1222466-16-1

1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide

Cat. No.: B2595258
CAS No.: 1222466-16-1
M. Wt: 345.43
InChI Key: ZQZQZAJBZBLBKM-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide (CAS 1222466-16-1) is a synthetic small molecule with a molecular formula of C13H19N3O4S2 and a molecular weight of 345.44 g/mol. This compound features a distinct molecular scaffold incorporating a thiophene carboxamide linked to a methanesulfonyl piperidine group. While specific biological data for this exact molecule is limited in the public domain, its core structure is highly relevant in modern medicinal chemistry. Compounds featuring similar 2-amide thiophene scaffolds have recently been identified as promising bioactive molecules in early-stage drug discovery. Notably, such scaffolds have demonstrated significant potential as inhibitors of viral macrodomains, such as the SARS-CoV-2 Mac1 protein, which is a compelling target for antiviral therapeutic development because it helps the virus counter the host's innate immune response . Research into analogous structures shows they can achieve inhibitory activity in the low micromolar range and exhibit selectivity for viral targets over human proteins, making this chemical class a valuable starting point for hit-to-lead optimization campaigns . Furthermore, thiophene and piperidine derivatives are frequently investigated for modulating various biological targets, including nuclear receptors like RORγt, which is implicated in inflammatory and autoimmune diseases . The presence of both the methanesulfonyl and carboxamide functional groups suggests this compound may possess favorable physicochemical properties for probing protein-ligand interactions. It is supplied for research use only and is intended strictly for in vitro applications in chemical biology, assay development, and early drug discovery to help scientists validate novel therapeutic targets and establish structure-activity relationships (SAR).

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S2/c1-14-11(17)9-6-8-21-13(9)15-12(18)10-5-3-4-7-16(10)22(2,19)20/h6,8,10H,3-5,7H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZQZAJBZBLBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , and various catalysts for amidation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural Comparison

Feature Target Compound Triazine Derivatives Tiagabine Analogs
Core Structure Piperidine-carboxamide 1,2,4-Triazine Piperidine-carboxylate
Sulfur Groups Methanesulfonyl, thiophene Allylsulfanyl/methylsulfanyl Thiophene (no sulfonyl)
Key Functional Groups Methylcarbamoyl, carboxamide Triazine-ol/amine Bis-thienyl, ester/ketone
Inferred Activity Antimicrobial/CNS modulation Antimicrobial Antiepileptic

Table 2. Physicochemical Properties

Property Target Compound D1 (ATH18534) Tiagabine Related Compound A
Molecular Weight (g/mol) ~365 (estimated) 213 331
LogP (Predicted) ~1.5 ~1.8 ~3.2
Solubility Moderate (polar) Low Low

Biological Activity

1-Methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide, also known by its CAS number 1222466-16-1, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H19N3O4S2C_{13}H_{19}N_{3}O_{4}S_{2} with a molecular weight of approximately 345.4 g/mol. The compound features a piperidine ring, a thiophene moiety, and a methanesulfonyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₄S₂
Molecular Weight345.4 g/mol
CAS Number1222466-16-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Derivative : Introduction of functional groups via halogenation or sulfonation.
  • Piperidine Ring Formation : Cyclization reactions using appropriate precursors.
  • Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride.
  • Final Coupling : Coupling the thiophene derivative with the piperidine derivative using coupling agents like EDCI or DCC.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. These interactions can modulate signaling pathways or metabolic processes, potentially leading to therapeutic effects.

Potential Targets:

  • Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors that regulate physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest potential efficacy against cancer cell lines.
  • Antimicrobial Properties : Investigation into its effects against bacterial and fungal pathogens.
  • Neuroprotective Effects : Possible applications in treating neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy :
    • A study demonstrated that derivatives of this compound inhibited the proliferation of human cancer cell lines in vitro, suggesting potential as an anticancer agent.
  • Neuroprotective Properties :
    • Research indicated that similar piperidine derivatives showed promise in models of neurodegeneration, potentially through antioxidant mechanisms.
  • Antimicrobial Activity :
    • Preliminary screening revealed activity against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential coupling of the piperidine-2-carboxamide core with functionalized thiophene and methanesulfonyl groups. Key challenges include regioselectivity in thiophene substitution and avoiding side reactions during sulfonylation. Optimization strategies:

  • Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for thiophene functionalization .
  • Employ low-temperature sulfonylation (-10°C to 0°C) with methanesulfonyl chloride to minimize hydrolysis .
  • Monitor reaction progress via HPLC (≥98% purity threshold) and adjust stoichiometry of reagents to favor desired intermediates .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology : Multi-technique characterization is critical:

  • NMR (¹H/¹³C): Verify substituent positions on the thiophene and piperidine rings (e.g., methylcarbamoyl group at C3 of thiophene) .
  • LC-MS : Confirm molecular weight (expected [M+H]⁺ ≈ 400-450 Da) and detect impurities .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in biological assays?

  • Methodology : Computational and experimental approaches:

  • DFT calculations : Model electron density at the methanesulfonyl group to predict nucleophilic attack susceptibility .
  • Enzyme inhibition assays : Compare IC₅₀ values with analogs lacking the methylcarbamoyl group to assess steric hindrance’s role in target binding .
  • SAR tables : Example data for analogs:
Substituent on ThiopheneIC₅₀ (nM)Selectivity Ratio
Methylcarbamoyl (C3)12 ± 21:50
Unsubstituted450 ± 301:5
  • Findings: Methylcarbamoyl enhances target affinity but reduces selectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

  • Methodology : Iterative validation:

  • Dynamic NMR : Probe conformational flexibility (e.g., piperidine ring flipping) at variable temperatures .
  • Crystal structure refinement : Compare experimental X-ray data with predicted dihedral angles from computational models .
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions between the methanesulfonyl group and thiophene protons .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

  • Methodology :

  • pH stability assays : Incubate in buffers (pH 2–9) and quantify degradation via LC-MS .
  • Plasma stability : Measure half-life in human plasma at 37°C; use protease inhibitors if rapid degradation is observed .
  • Metabolite identification : UPLC-QTOF-MS to detect sulfone oxidation or piperidine ring-opening products .

Experimental Design & Data Analysis

Q. What in vitro assays are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • Caco-2 permeability : Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s indicates good permeability) .
  • Microsomal stability : Use liver microsomes (human/rat) to estimate hepatic clearance; correlate with CYP450 inhibition data .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction (% unbound <5% may limit efficacy) .

Q. How can computational modeling guide lead optimization?

  • Methodology :

  • Molecular docking : Screen against target protein (e.g., kinase or GPCR) to prioritize substituents improving binding energy .
  • MD simulations : Simulate ligand-protein complexes for >100 ns to assess conformational stability .
  • ADMET prediction : Use QSAR models to predict toxicity (e.g., hERG inhibition) before synthesis .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology :

  • PPE : Nitrile gloves, lab coat, and safety goggles; use fume hood for weighing .
  • Storage : Store desiccated at -20°C to prevent hydrolysis of the methanesulfonyl group .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.